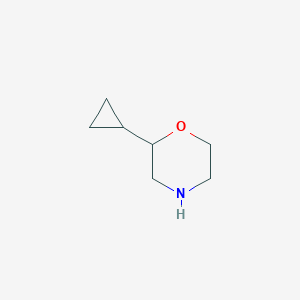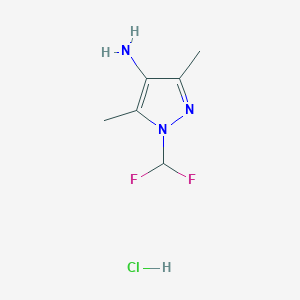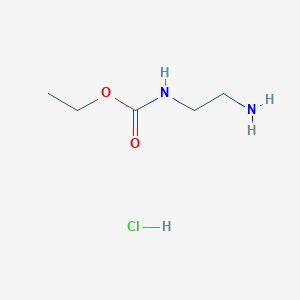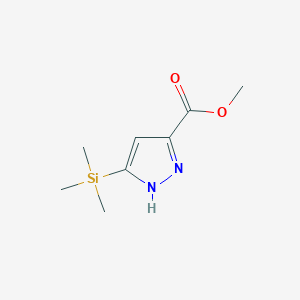
methyl 5-(trimethylsilyl)-1H-pyrazole-3-carboxylate
Descripción general
Descripción
Trimethylsilyl group is a functional group in organic chemistry. This group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of a molecule . This structural group is characterized by chemical inertness and a large molecular volume, which makes it useful in a number of applications .
Synthesis Analysis
Chemists sometimes use a trimethylsilylating reagent to derivatize rather non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds . This way, trimethylsiloxy groups are formed on the molecule .Molecular Structure Analysis
A trimethylsilyl group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of a molecule . This structural group is characterized by chemical inertness and a large molecular volume .Chemical Reactions Analysis
When attached to certain functional groups in a reactant molecule, trimethylsilyl groups may also be used as temporary protecting groups during chemical synthesis or some other chemical reactions .Physical And Chemical Properties Analysis
Trimethylsilyl compounds are generally characterized by their chemical inertness and large molecular volume . They tend to make compounds more volatile, often making them more amenable to analysis by gas chromatography or mass spectrometry .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis and Crystal Structure : Methyl 5-(trimethylsilyl)-1H-pyrazole-3-carboxylate derivatives, like ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate, have been studied for their synthesis, crystal structure, and DFT study. These compounds are broad-spectrum bioactive derivatives of pyrazole, synthesized and analyzed using various techniques like IR, NMR, MS, and X-ray diffraction. DFT calculations provide insights into their physical and chemical properties (Zhao, Wang, 2023).
Chemical Transformations and Reactivity
- Carbodesilylation Reactions : The compound has been utilized in carbodesilylation reactions of trimethylsilyl-imidazoles and -pyrazoles, demonstrating its significance in selective chemical transformations (Effenberger, Roos, Ahmad, Krebs, 1991).
- Halo- and Carbodesilylation : Further, its isomers have been explored for halo- and carbodesilylation, indicating its utility in regioselective chemical processes (Effenberger, Krebs, 1984).
Applications in Coordination Chemistry
- Synthesis of Coordination Complexes : Research has been conducted on the synthesis of coordination complexes using derivatives of methyl 5-(trimethylsilyl)-1H-pyrazole-3-carboxylate, highlighting its role in the formation of novel molecular structures (Radi et al., 2015).
Molecular Structure and Properties
- Crystal Structure Studies : The crystal structure of related compounds, like 3-methyl-5-trimethylsilyl-1H-pyrazole, has been determined, providing insights into their molecular conformation and hydrogen bonding patterns (Ferrence, Kocher, 2015).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 5-trimethylsilyl-1H-pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2Si/c1-12-8(11)6-5-7(10-9-6)13(2,3)4/h5H,1-4H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQSBWRFQHDWHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC(=C1)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-(trimethylsilyl)-1H-pyrazole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



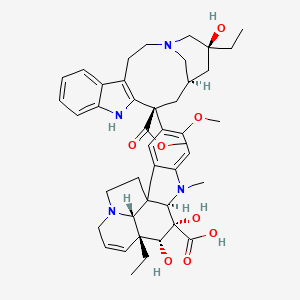
![2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B1424851.png)
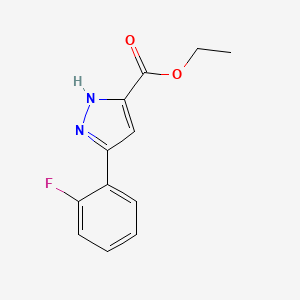
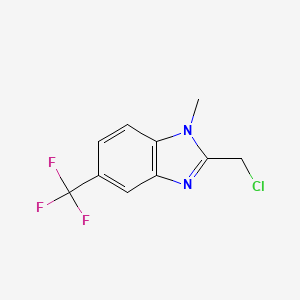
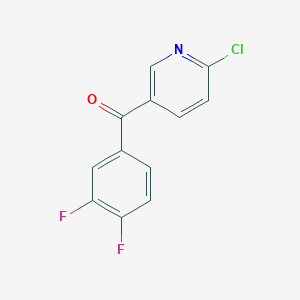
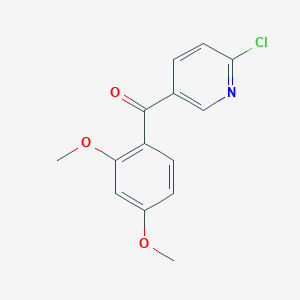
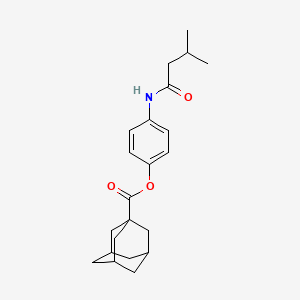
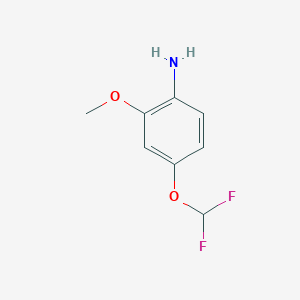

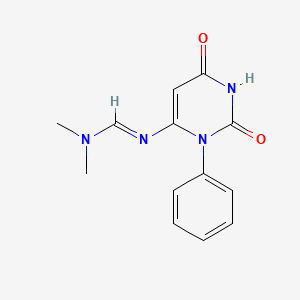
methyl]hydrazinecarbothioamide](/img/structure/B1424868.png)
